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Peptidylarginine deiminase 4 (PAD4) has emerged as a significant therapeutic target for a
range of inflammatory diseases, autoimmune disorders, and cancers. This enzyme's central
role in converting arginine residues to citrulline—a post-translational modification known as
citrullination or deimination—Iinks it to critical pathological processes, including the formation of
neutrophil extracellular traps (NETS) and the generation of autoantigens in rheumatoid arthritis.
[1][2][3] Understanding the intricate structural biology of PAD4 and the mechanisms by which
inhibitors bind is paramount for the development of novel, effective therapeutics.

The Structural Architecture of PAD4

The human PAD4 enzyme is a 74 kDa protein composed of 663 amino acids.[3] Its structure is
characterized by two principal domains: an N-terminal domain (residues 1-300) and a C-
terminal catalytic domain (residues 301-663).[3] Structurally, PAD4 exists as a head-to-tail
homodimer, a conformation essential for its full catalytic activity.[3] The overall architecture is
shared among other PAD isoforms, typically comprising an N-terminal cupredoxin-like domain,
a central 1IgG-like domain, and the C-terminal catalytic domain which features an ao/f3 propeller
structure.[3][4]

A critical feature of PAD4 is its dependence on calcium ions for activation. The enzyme
possesses five calcium-binding sites.[5] Two of these sites bridge the N- and C-terminal
domains, while the remaining three are located in the N-terminal domain.[5] The binding of
Caz* induces a significant conformational change, which is estimated to increase enzyme
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activity by more than 10,000-fold.[3] This change is crucial for the formation of the active site
cleft within the C-terminal domain.[5][6] In the absence of calcium, residues 158-171 in the N-
terminal domain are highly disordered; upon calcium binding, this region forms a structured a-
helix.[5]

The active site itself is a negatively charged, U-shaped channel where the arginine substrate
binds.[3] Several key residues are essential for catalysis:

o Cys645: The catalytic nucleophile that attacks the guanidinium group of the arginine
substrate.[3][5]

e His471: Assists in the collapse of the tetrahedral intermediate.[7]

e Asp350 and Asp473: Act as "anchors,” forming strong interactions with the substrate's
guanidinium group through salt bridges.[3][7]

PAD4 is the only PAD isozyme with a nuclear localization signal (NLS) motif
(P56PAKKKKKST63), allowing it to translocate to the nucleus and citrullinate nuclear proteins
like histones H3 and H4, thereby regulating gene expression.[3][5][8]

PAD4 Signhaling and Pathological Involvement

PADA4's best-characterized role is in the process of NETosis, a unique form of neutrophil cell
death. Upon stimulation by various factors (e.g., pathogens, inflammatory cytokines), a
signaling cascade is initiated that involves the production of reactive oxygen species (ROS) by
NADPH oxidase and an increase in intracellular calcium levels.[9][10] This elevated calcium
activates PAD4, which then citrullinates histones.[10][11] This modification neutralizes the
positive charge of histones, leading to chromatin decondensation. The decondensed

chromatin, mixed with granular proteins, is then expelled from the cell to form NETs, which trap
and kill pathogens.[9][10][12] However, aberrant NET formation is implicated in the pathology of
various diseases, including cancer progression and thrombosis.[1][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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